[4,4'-Bi-9H-carbazole]-3,3'-diol
Description
Evolution of Carbazole (B46965) Scaffolds in Functional Molecular Design
The journey of carbazole chemistry has been one of remarkable evolution. Initially sourced from coal tar, the basic 9H-carbazole scaffold has been transformed into a sophisticated platform for creating functional molecules. wikipedia.orgnih.gov Its inherent properties, such as planarity, fluorescence, and a π-excessive electron system, make it an ideal framework for development. nih.govchemistryviews.org Scientists have moved beyond the parent molecule to create a vast library of derivatives by introducing various functional groups at its numerous active positions (2, 3, 6, 7, and 9). researchgate.net
This structural diversification has allowed for the fine-tuning of its electronic and photophysical properties. For instance, the development of poly(N-vinylcarbazole) (PVK) was a landmark, establishing the first photoconductive polymer and opening the door for carbazole's use in the electronics industry. mdpi.com Further modifications, such as introducing amide, urea, or sulfonamide groups, have led to synthetic receptors with high binding affinity and selectivity, crucial for supramolecular chemistry. chemistryviews.org In medicinal chemistry, carbazole alkaloids and their synthetic analogues have shown a wide range of biological activities, including anticancer and antimicrobial properties, making the carbazole scaffold a privileged structure in drug discovery. semanticscholar.orgijrpc.com
The Distinctive Role of Bi-carbazole Architectures in Contemporary Chemical Research
In the quest for materials with superior performance, researchers have turned their attention to bi-carbazole architectures—molecules composed of two linked carbazole units. These dimers offer an expanded π-conjugated system and novel three-dimensional structures that can be tailored by controlling the point of connection between the two carbazole moieties. There are 15 possible isomers of bicarbazole, each with distinct properties. nih.gov
The linkage position is critical in defining the molecule's characteristics. For example, a 3,3'-linkage enhances the electron-donating ability of the molecule, while a 1-position linkage ensures a high degree of π-conjugation. rsc.org These tunable properties make bi-carbazoles highly valuable in the field of organic electronics. They have been investigated extensively as materials for Organic Light-Emitting Diodes (OLEDs), serving as hosts for phosphorescent emitters or as hole-transporting layers, due to their excellent thermal stability, low ionization potentials, and good charge transport capabilities. nih.govrsc.org The study of how different substituents on the carbazole rings govern the regioselectivity of their coupling reactions is an active area of research, aiming to produce specific bi-carbazole regioisomers efficiently. researchgate.net
Specific Research Focus: "[4,4'-Bi-9H-carbazole]-3,3'-diol" as a Foundational Investigatory Target
Within the diverse family of bi-carbazoles, this compound stands out as a molecule of significant foundational interest. This compound is the direct homo-dimer resulting from the oxidative coupling of the precursor, 3-hydroxy-9H-carbazole. The study of oxidative coupling reactions of hydroxycarbazoles is a key area of research, driven by the potential of the resulting biaryl products to serve as functional materials or possess biological activity. nih.gov
Much of the recent research has focused on developing catalysts, often based on vanadium or bismuth, for cross-dehydrogenative coupling (CDC) reactions, where a 3-hydroxycarbazole is intentionally coupled with a different molecule, such as a naphthol or phenol. chemistryviews.orgrsc.orgnih.gov In these reactions, the formation of the homo-coupled dimer, this compound, is often considered a competing side reaction to be minimized. semanticscholar.orgnih.gov Indeed, the homo-dimer has been observed as a trace byproduct in catalytic systems designed for cross-coupling, highlighting the challenge in controlling the reaction's selectivity. semanticscholar.org
This very challenge makes this compound a compelling investigatory target. Its structure combines the extended π-system of a 4,4'-bi-carbazole with two hydroxyl groups, which can act as reactive sites for further functionalization or influence the molecule's self-assembly and electronic properties through hydrogen bonding. The controlled and efficient synthesis of this specific isomer remains a scientific goal, and its full characterization could unlock new applications based on its unique combination of a bi-carbazole backbone and diol functionality.
Overview of Interdisciplinary Research Methodologies Applied to Carbazole Systems
The investigation of carbazole-based systems is inherently interdisciplinary, employing a wide array of sophisticated scientific methods.
Synthetic Chemistry: The construction of carbazole and bi-carbazole scaffolds relies on a diverse toolkit of organic reactions. These include classical methods like the Graebe–Ullmann synthesis and modern catalytic techniques such as Suzuki and Sonogashira couplings for C-C bond formation. nih.gov The development of this compound and related structures heavily involves the study of oxidative coupling reactions, utilizing metal catalysts (e.g., Vanadium, Bismuth) and recyclable organic oxidants. chemistryviews.orgresearchgate.netnih.gov
Analytical and Spectroscopic Techniques: Elucidating the structure and properties of these compounds requires a suite of analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are fundamental for structural confirmation. mdpi.comnih.govmdpi.com Spectroscopic techniques like Fourier-Transform Infrared (FT-IR), UV-Visible absorption, and fluorescence spectroscopy are used to probe their electronic and photophysical properties. researchgate.netresearchgate.net For more detailed mechanistic studies, techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy have been used to trace the involvement of radical cations in oxidative coupling reactions. researchgate.net
Computational Chemistry: Theoretical methods play a crucial role in understanding and predicting the behavior of carbazole systems. Density Functional Theory (DFT) calculations are widely used to study the chemical behavior of isomers, investigate reaction mechanisms, and predict electronic properties, complementing experimental findings. researchgate.net
Materials Science and Electrochemistry: To assess their potential in electronic devices, carbazole derivatives are subjected to electrochemical analysis to determine their oxidation potentials and energy levels. researchgate.net The fabrication and testing of devices like OLEDs and electrochemical sensors represent the application-focused pinnacle of this interdisciplinary research effort. mdpi.comresearchgate.netrsc.org
Data Tables
Table 1: Key Carbazole Compounds
This table provides a summary of the principal chemical compounds discussed in this article.
| Compound Name | Molecular Formula | Key Structural Features |
| 9H-Carbazole | C₁₂H₉N | Parent tricyclic aromatic heterocycle. wikipedia.org |
| 3-Hydroxy-9H-carbazole | C₁₂H₉NO | Carbazole with a hydroxyl group at the 3-position; a key precursor. nih.govnih.gov |
| This compound | C₂₄H₁₆N₂O₂ | Homo-dimer of 3-hydroxy-9H-carbazole linked at the 4-positions. |
| 3,3'-Bicarbazole | C₂₄H₁₆N₂ | Dimer linked at the 3-positions, known to enhance electron-donating ability. rsc.org |
| 9,9'-Bicarbazole | C₂₄H₁₆N₂ | Dimer linked via the nitrogen atoms, a more recently explored isomer for OLEDs. nih.gov |
Table 2: Research Findings on Oxidative Coupling of 3-Hydroxycarbazoles
This table summarizes key findings from recent studies on the oxidative coupling of 3-hydroxycarbazole, the reaction central to forming the target compound, this compound.
| Catalyst System | Reaction Type Studied | Key Findings and Observations |
| Mesoporous silica-supported oxovanadium (V-MPS4) | Cross-Dehydrogenative Coupling (CDC) | Achieved high chemo- and regioselectivity for cross-coupling of 3-hydroxycarbazoles with arenols. The homo-dimer was observed as a trace byproduct (<5%). semanticscholar.orgnih.gov |
| Bismuth(III) triflate (Bi(OTf)₃) | Cross-Dehydrogenative Coupling (CDC) | Catalyzed the oxidative cross-coupling of 3-hydroxycarbazoles with arenols under mild conditions using molecular oxygen as the oxidant. chemistryviews.org |
| Chiral vanadium(V) complex | Enantioselective Hetero-Coupling | Developed for the synthesis of axially chiral biaryls with high chemo-, regio-, and enantioselectivity. Homo-coupling products were observed in low yields. rsc.org |
| DDQ or Chloranil/H⁺ (Metal-free) | Homo- and Hetero-Coupling | Showcased how substituents on the carbazole ring govern the regioselectivity (e.g., 3,3'- vs 1,3'-) of the oxidative coupling. researchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
475273-53-1 |
|---|---|
Molecular Formula |
C24H16N2O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-(3-hydroxy-9H-carbazol-4-yl)-9H-carbazol-3-ol |
InChI |
InChI=1S/C24H16N2O2/c27-19-11-9-17-21(13-5-1-3-7-15(13)25-17)23(19)24-20(28)12-10-18-22(24)14-6-2-4-8-16(14)26-18/h1-12,25-28H |
InChI Key |
WNPAZVSZDOMJCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3C4=C(C=CC5=C4C6=CC=CC=C6N5)O)O |
Origin of Product |
United States |
Strategic Synthetic Methodologies and Derivatization Approaches for 4,4 Bi 9h Carbazole 3,3 Diol
Established Synthetic Pathways to the Bi-carbazole Core Structure
The construction of the carbazole (B46965) nucleus, the fundamental component of [4,4'-Bi-9H-carbazole]-3,3'-diol, has been approached through various established synthetic strategies. nih.gov Traditional methods like the Graebe–Ullmann, Clemo–Perkin, and Tauber syntheses have historically been employed. nih.gov More contemporary and efficient approaches often involve transition metal-catalyzed reactions.
One of the most prevalent methods for forming the carbazole skeleton is the Cadogan reductive cyclization of 2-nitrobiphenyls using organophosphorus reagents. Another key strategy involves the palladium-catalyzed Buchwald-Hartwig amination followed by a direct arylation in a one-pot synthesis from anilines and 1,2-dihaloarenes. organic-chemistry.org This method is lauded for its efficiency and the avoidance of harsh conditions. organic-chemistry.org
Furthermore, transition metal-catalyzed C-H activation has emerged as a powerful tool for carbazole synthesis. nih.gov This can occur through both intramolecular and intermolecular pathways, offering a high degree of efficiency and milder reaction conditions. nih.gov Lewis acid-catalyzed cascade annulation reactions also provide a green and efficient route to various carbazole derivatives. rsc.org These modern methods often provide advantages in terms of yield, regioselectivity, and functional group tolerance compared to classical approaches. chim.it
Targeted Synthesis of "this compound": Reaction Mechanisms and Methodological Refinements
The direct synthesis of this compound is a more specialized process that builds upon the foundational methods for carbazole synthesis. A common strategy involves the coupling of appropriately substituted carbazole precursors. For instance, a Suzuki coupling reaction can be employed to link two carbazole units, followed by demethylation to reveal the hydroxyl groups.
A key challenge in the synthesis of symmetrically substituted bi-carbazoles is achieving high regioselectivity. The Cadogan reductive cyclization of a suitably designed 2,2'-dinitrobiphenyl (B165474) derivative can lead to the formation of the 4,4'-bi-carbazole core. Subsequent functionalization or the use of starting materials already bearing protected hydroxyl groups at the 3 and 3' positions is crucial.
Methodological refinements often focus on improving yields and simplifying purification. For example, the use of microwave irradiation in palladium-catalyzed reactions can drastically reduce reaction times. organic-chemistry.org The choice of catalyst, ligands, and reaction conditions is critical in directing the reaction towards the desired product and minimizing side reactions.
Regioselective Functionalization Strategies for Hydroxyl Groups and Carbazole Nitrogen Atoms
The presence of two distinct reactive sites in this compound—the hydroxyl groups and the carbazole nitrogen atoms—allows for a wide range of regioselective functionalization strategies.
Functionalization of Hydroxyl Groups: The hydroxyl groups can readily undergo O-alkylation or O-acylation reactions. By using appropriate bases and electrophiles, various functional groups can be introduced. For instance, reaction with alkyl halides in the presence of a base like potassium carbonate can lead to the corresponding ethers. These modifications can be used to tune the solubility and electronic properties of the resulting molecules.
Functionalization of Carbazole Nitrogen Atoms: The nitrogen atoms of the carbazole units can be functionalized through N-alkylation or N-arylation reactions. The use of a strong base to deprotonate the N-H bond, followed by reaction with an alkyl or aryl halide, is a common approach. This functionalization is often employed to enhance the processability of carbazole-based materials and to modulate their charge-transporting properties. nih.gov Directing groups can also be installed on the nitrogen to control the regioselectivity of subsequent C-H functionalization reactions on the carbazole ring. nih.gov
The ability to selectively functionalize either the hydroxyl groups or the nitrogen atoms, or both, provides a powerful tool for creating a diverse library of this compound derivatives with tailored properties for specific applications. nih.gov
Polymerization and Oligomerization Approaches Utilizing "this compound" as a Monomeric Unit
This compound is an excellent monomer for the synthesis of high-performance polymers and oligomers due to its rigid and planar structure, which facilitates π-π stacking and efficient charge transport. researchgate.net The difunctional nature of the molecule allows for its incorporation into polymer backbones through various polymerization techniques.
One common approach is to convert the diol into a more reactive monomer, such as a dihalide or a diboronic ester, which can then be used in cross-coupling polymerization reactions like Suzuki or Stille coupling. This allows for the creation of fully conjugated polymers with alternating bi-carbazole units and other aromatic or heteroaromatic moieties.
Alternatively, the hydroxyl groups can be used directly in condensation polymerizations to form polyethers or polyesters. The choice of polymerization method and comonomers allows for precise control over the resulting polymer's properties, including its solubility, thermal stability, and optoelectronic characteristics. Carbazole-based polymers are of significant interest for applications in organic light-emitting diodes (OLEDs), photovoltaics, and sensors. researchgate.net
Innovations in Sustainable and Scalable Synthesis of Bi-carbazole Diols
Recent research has focused on developing more sustainable and scalable synthetic routes to bi-carbazole diols and their precursors, addressing the need for greener chemical processes. rsc.org A significant advancement is the use of heterogeneous catalysts, which can be easily recovered and reused, minimizing waste and cost. organic-chemistry.org For example, palladium nanocatalysts supported on biochar have been shown to be effective in the synthesis of carbazoles under ligand-free conditions. organic-chemistry.org
Advanced Theoretical and Computational Investigations of 4,4 Bi 9h Carbazole 3,3 Diol
Quantum Chemical Approaches to Electronic Structure and Conformational Analysis
Quantum chemical methods are fundamental to understanding the electronic structure and preferred three-dimensional arrangement of molecules like [4,4'-Bi-9H-carbazole]-3,3'-diol. These approaches, such as Hartree-Fock and post-Hartree-Fock methods, would be employed to calculate the molecule's orbital energies, electron distribution, and the rotational barrier between the two carbazole (B46965) units. The presence of the hydroxyl (-OH) and the linkage at the 4 and 4' positions are expected to significantly influence the dihedral angle between the carbazole moieties due to steric hindrance and potential intramolecular hydrogen bonding. This, in turn, would dictate the extent of π-conjugation across the bicarbazole core.
However, no specific studies reporting the optimized geometry, dihedral angles, or electronic structural parameters for this compound are currently available.
Density Functional Theory (DFT) Studies on Ground State Properties and Redox Behavior
Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the ground-state properties of medium to large-sized organic molecules. For this compound, DFT calculations would be essential to predict its frontier molecular orbital (FMO) energies—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These energies are crucial for determining the molecule's electron-donating or -accepting character and its potential performance in electronic devices.
Furthermore, DFT is used to calculate redox potentials, which indicate the ease with which the molecule can be oxidized or reduced. The introduction of electron-donating hydroxyl groups at the 3 and 3' positions would be expected to lower the oxidation potential compared to the parent 4,4'-bicarbazole. Theoretical studies on various bicarbazole isomers have shown that the linkage position and substituents dramatically alter these properties. jlu.edu.cnnih.gov
A search of the available literature yielded no publications containing DFT-calculated HOMO/LUMO energies or redox potentials specifically for this compound.
Time-Dependent DFT (TD-DFT) for Excited State Characterization and Photophysical Predictions
To understand the photophysical properties of this compound, such as its light absorption and emission characteristics, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational tool. TD-DFT calculations can predict the vertical excitation energies, which correspond to the molecule's UV-visible absorption spectrum, and the nature of the electronic transitions (e.g., π-π* or charge-transfer). jlu.edu.cn The method is also used to optimize the geometry of the first excited state, allowing for the prediction of fluorescence emission wavelengths.
For related bicarbazole systems, TD-DFT has been used to establish structure-property relationships, demonstrating how the linkage points and substituents tune the color and efficiency of light emission. nih.govacs.org However, no TD-DFT studies have been published that specifically detail the absorption maxima, emission wavelengths, or excited-state character of this compound.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility and intermolecular interactions of molecules over time. For this compound, MD simulations could reveal the accessible range of dihedral angles between the carbazole units in different environments (e.g., in solution or in a solid-state assembly). This is particularly important for understanding how the molecule might pack in a thin film and how its conformation affects bulk material properties.
MD simulations would also elucidate the nature and strength of intermolecular hydrogen bonding involving the 3,3'-diol groups, which would be critical in determining crystal packing or the morphology of amorphous films. While MD has been used to study the adsorption of oligomers and the structure of polymers, nih.govnih.gov no such simulations have been reported for this compound.
Computational Design Principles for Modifying "this compound" for Enhanced Functionality
Computational chemistry provides a framework for the rational design of new molecules with improved properties. By starting with a known core like this compound, theoretical calculations could be used to screen the effects of various other functional groups. For instance, DFT and TD-DFT could predict how adding electron-withdrawing or electron-donating moieties at different positions on the carbazole rings would alter the HOMO/LUMO levels, redox potentials, and emission colors. This in-silico screening can guide synthetic efforts toward molecules optimized for specific applications, such as in organic light-emitting diodes (OLEDs) or as redox-active materials. rsc.org
While the principles of such computational design are well-established for carbazole-based materials, jlu.edu.cnnih.gov their specific application to modify and enhance the functionality of this compound has not been documented in the scientific literature.
Mechanistic Insights into Photophysical and Optoelectronic Processes of 4,4 Bi 9h Carbazole 3,3 Diol and Its Derivatives
Elucidation of Electronic Transitions and Absorption Spectroscopy: Theoretical Interpretations
The electronic absorption properties of bi-carbazole systems are governed by transitions between different electronic states. Theoretical interpretations, often employing quantum chemical calculations, provide profound insights into the nature of these transitions. For carbazole-based molecules, the lowest energy singlet excited states, S1 and S2, are key to their photophysical behavior. semanticscholar.org
Theoretical studies on carbazole (B46965) and its derivatives reveal that the electronic transitions are heavily influenced by the molecular geometry and the nature of substituent groups. researchgate.net For instance, in the parent carbazole molecule, the transition from the ground state (S0) to the second excited state (S2) typically has a much greater oscillator strength than the S0 → S1 transition, meaning it is a much more "allowed" or probable transition. semanticscholar.org This characteristic often dominates the absorption spectrum.
In bi-carbazole systems like [4,4'-Bi-9H-carbazole]-3,3'-diol, the coupling between the two carbazole units can lead to the emergence of new electronic states and a red-shift in the absorption spectra compared to the single carbazole monomer. The dihedral angle between the two carbazole rings is a critical parameter; a more planar conformation generally leads to greater π-conjugation, lower energy transitions, and increased absorption intensity. Theoretical models, such as those based on Density Functional Theory (DFT), are used to predict these properties. bohrium.com For example, calculations on 4-hydroxy carbazole have been used to assign vibrational modes and analyze electronic properties, providing a foundation for understanding more complex derivatives. researchgate.net The inclusion of linking groups, such as acetylene, between carbazole units has been shown through DFT calculations to be an effective strategy for enhancing electronic delocalization. bohrium.com
The substitution of hydroxyl (-OH) groups at the 3 and 3' positions, as in this compound, is expected to influence the electronic structure. These electron-donating groups can raise the energy of the highest occupied molecular orbital (HOMO), potentially leading to a smaller HOMO-LUMO gap and a shift in the absorption bands to longer wavelengths. Theoretical studies on similar substituted phenols and heterocycles have shown that such groups can also enable phenomena like keto-enol tautomerism, which would introduce additional complexity to the electronic state diagram. researchgate.net
Investigation of Fluorescence and Phosphorescence Quantum Yields: Mechanistic Studies of Radiative and Non-Radiative Pathways
Once a molecule like this compound absorbs a photon and enters an excited state, it can relax through several radiative and non-radiative pathways. The efficiency of the radiative pathways (fluorescence and phosphorescence) is quantified by the quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. frontiersin.org
Fluorescence is the emission of a photon from a singlet excited state (typically S1) to the ground state (S0). This is a spin-allowed process and generally occurs on a nanosecond timescale.
Phosphorescence is the emission of a photon from a triplet excited state (T1) to the ground state (S0). This process is spin-forbidden and therefore much slower, with lifetimes ranging from microseconds to seconds. semanticscholar.org
The quantum yields of these processes are in direct competition with non-radiative decay pathways, including:
Internal Conversion (IC): A non-radiative transition between states of the same spin multiplicity (e.g., S2 → S1 or T2 → T1).
Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., S1 → T1 or T1 → S0). Efficient ISC from S1 to T1 is a prerequisite for phosphorescence. researchgate.net
Vibrational Relaxation: The rapid loss of excess vibrational energy within an electronic state. semanticscholar.org
For many carbazole derivatives, fluorescence is a prominent decay channel. However, the carbazole unit is also known to be a key component in materials exhibiting highly efficient room-temperature phosphorescence (RTP). researchgate.net The efficiency of phosphorescence (Φp) is critically dependent on the rate of intersystem crossing. A large spin-orbit coupling (SOC), which facilitates the S1 → T1 transition, is crucial for a high Φp. researchgate.net Furthermore, structural factors that stabilize the resulting triplet excitons, such as strong intermolecular π-π interactions in the solid state, can also enhance phosphorescence. researchgate.net
Conversely, a small energy gap (ΔEST) between the S1 state and a higher triplet state (like T2) can lead to effective reverse intersystem crossing (T2 → S1), which depopulates the triplet manifold and reduces the phosphorescence quantum yield. researchgate.net The specific molecular structure and environment dictate the balance between these competing decay pathways.
The following table presents photophysical data for several carbazole-based compounds, illustrating the range of quantum yields and lifetimes observed in this class of materials.
| Compound Name | Fluorescence Quantum Yield (Φf) | Phosphorescence Quantum Yield (Φp) | Phosphorescence Lifetime (τp) | Conditions/Notes |
| PDCz | Not Reported | up to 38% (0.38) | > 200 ms | In crystal form. researchgate.net |
| 4-CNPyCZ | Not Reported | 27.1% (0.271) | > 500 ms | High Φp attributed to strong intermolecular interactions. researchgate.net |
| 3,6-bis(2-phenylethynyl)-9H-carbazole derivative | ~0.27 | ~0.11 | Not Reported | In solution vs. solid state, showing aggregation-caused quenching. ub.edu |
| Bicarbazole derivative (3b) | 0.11 | Not Reported | Not Reported | In solution; shows aggregation-enhanced emission in solid state (Φf = 0.21). ub.edu |
| Triethynylbenzene derivative (4a) | 0.82 | Not Reported | Not Reported | In solution; solid-state Φf drops to 0.08. ub.edu |
This table is interactive. You can sort and filter the data.
Exciton (B1674681) Dynamics and Energy Transfer Mechanisms in "this compound" Systems
In a condensed phase, such as a thin film or crystal, the excited state generated on a single molecule (an exciton) is not necessarily localized. It can move from one molecule to another through energy transfer processes. The dynamics of these excitons are fundamental to the operation of optoelectronic devices. The primary mechanisms for exciton energy transfer are Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer. semanticscholar.orgrsc.org
Förster Resonance Energy Transfer (FRET): This is a long-range, non-radiative process that occurs through dipole-dipole coupling between a donor and an acceptor molecule. The rate of FRET is proportional to R⁻⁶, where R is the distance between the donor and acceptor. It does not involve electron exchange and is the dominant mechanism for singlet exciton transfer.
Dexter Energy Transfer: This is a short-range mechanism that requires wavefunction overlap between the donor and acceptor, as it proceeds via a simultaneous exchange of two electrons. semanticscholar.orgrsc.org Dexter transfer is effective over very short distances (typically <10 Å) and is the primary mechanism for triplet exciton transfer. semanticscholar.org
In bi-carbazole systems, intramolecular energy transfer can also occur. If one carbazole unit is excited, the energy can be transferred to the other unit. Furthermore, in donor-acceptor systems involving carbazole, energy transfer can occur from an excited carbazole donor to a linked acceptor moiety. For example, in a system where divinylbenzene (B73037) (DVB) is linked to carbazole (CBL), excitation of the DVB unit leads to an ultrafast (300 fs) energy transfer to the CBL unit, which then participates in subsequent processes. acs.orgacs.org This highlights the role of one part of a molecule acting as an "antenna" to absorb light and funnel the energy to another, reactive part.
Charge Generation and Transport Mechanisms: Molecular Contributions and Pathways
Charge generation in organic materials typically occurs when an exciton dissociates into a free electron and a hole (a positive charge carrier). This process can be facilitated at interfaces between different materials (e.g., a donor and an acceptor) or at defect sites. Once generated, these charge carriers must be transported through the material to the electrodes for a device to function.
The ability of a material to transport charge is characterized by its charge carrier mobility (μ), typically measured in cm²/V·s. acs.org Carbazole and its derivatives are well-known for their excellent hole-transporting properties, which stem from the electron-rich nature of the carbazole nitrogen atom, allowing for the stable formation of a radical cation (hole).
Charge transport in organic semiconductors is often described by a "hopping" mechanism, where a charge carrier moves between adjacent localized states (molecules). rsc.org The rate of hopping is highly dependent on:
Electronic Coupling: The degree of orbital overlap between adjacent molecules, which is sensitive to intermolecular distance and orientation (packing).
Reorganization Energy: The energy required to distort the geometry of a molecule when it gains or loses a charge. A lower reorganization energy facilitates faster charge hopping.
In carbazole-based materials, charge transport can be limited by disorder. nih.gov Dynamic disorder arises from thermal fluctuations in molecular positions, while static disorder can be caused by impurities or variations in morphology, such as the slow movement of side chains. nih.gov The dimensionality of the charge transport pathways is also critical; materials with two- or three-dimensional networks for charge percolation generally exhibit higher mobilities than those with only one-dimensional pathways. nih.gov The inclusion of π-conjugated spacers, like ethynylene groups, between carbazole units has been explored as a strategy to improve electronic delocalization and, consequently, charge transport properties. bohrium.com
| Parameter | Description | Relevance to Bi-Carbazole Systems |
| Hole Mobility | The velocity of positive charge carriers (holes) under an applied electric field. | Carbazole derivatives are renowned as excellent hole transporters, crucial for the hole-transport layer (HTL) in OLEDs. |
| Electron Mobility | The velocity of negative charge carriers (electrons) under an applied electric field. | Often lower than hole mobility in carbazoles, but can be tailored by introducing electron-withdrawing groups. |
| Hopping Transport | A mechanism where charge carriers "hop" between localized molecular sites. rsc.org | The dominant transport mechanism in many disordered organic semiconductors, including carbazole-based films. rsc.org |
| Percolation Network | The network of interconnected molecular sites through which charge can travel across the material. | A well-connected, multi-dimensional network is advantageous for high mobility. nih.gov |
This table is interactive. You can sort and filter the data.
Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) Phenomena in Bi-carbazole Systems
When a bi-carbazole system is designed with distinct electron-donating and electron-accepting parts, photoexcitation can lead to the transfer of an electron from the donor to the acceptor. This process is known as Photoinduced Electron Transfer (PET). nih.gov If the donor and acceptor are part of the same molecule, the phenomenon is termed Intramolecular Charge Transfer (ICT). acs.org
In a typical bi-carbazole system, the carbazole moiety acts as the electron donor. acs.org Upon excitation, an electron from the carbazole's HOMO is promoted to its LUMO. If a linked acceptor unit has a LUMO that is lower in energy than the carbazole's LUMO, the electron can transfer to the acceptor. This results in a charge-separated state, with a positive charge on the carbazole (carbazole radical cation) and a negative charge on the acceptor (acceptor radical anion). acs.org
The formation of an ICT state has several key consequences:
Emission Properties: The emission from an ICT state is often characterized by a large Stokes shift (a significant separation between the absorption and emission maxima) and high sensitivity to solvent polarity. In polar solvents, the charge-separated state is stabilized, leading to a red-shifted emission.
New Absorption Bands: The resulting charge-separated species (radical ions) can have strong absorption bands, often in the near-infrared (NIR) region. nih.gov
Studies on various carbazole-based donor-acceptor systems have provided detailed mechanistic insights. For example, in a silylene-bridged carbazole-divinylbenzene (CBL-DVB) compound, excitation of the carbazole moiety leads directly to the formation of an ICT state within 35 picoseconds. acs.org In this system, the electron transfer is unidirectional from the carbazole to the DVB. acs.org In other systems, such as a steroid-linked norbornadiene-carbazole dyad, intramolecular electron transfer from the singlet excited state of carbazole has been observed with a rate constant of approximately 1.6 x 10⁷ s⁻¹. nih.gov These studies demonstrate that by chemically linking carbazole to different functional units, it is possible to precisely control light-induced energy and electron flow.
Research Applications of 4,4 Bi 9h Carbazole 3,3 Diol As a Functional Building Block in Advanced Systems
Integration into Advanced Organic Electronic Systems: Methodological Considerations and Architectural Design
The integration of [4,4'-Bi-9H-carbazole]-3,3'-diol and its derivatives into organic electronic systems leverages the inherent hole-transporting capabilities and thermal stability of the carbazole (B46965) moiety. researchgate.net The diol functionality provides a key site for synthetic modification, allowing for the tuning of electronic properties and the incorporation of the bicarbazole unit into larger conjugated structures or polymeric backbones.
Methodologically, the synthesis of materials based on this bicarbazole diol often involves standard cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to extend the π-conjugation or attach other functional groups. beilstein-journals.org The hydroxyl groups can be derivatized to form ethers or esters, enhancing solubility and processability for device fabrication techniques like spin-coating. ub.edu The architectural design of these systems often positions the bicarbazole unit as a core component of the active layer in devices like organic field-effect transistors (OFETs) or as a host material in organic light-emitting diodes (OLEDs). sigmaaldrich.commdpi.com The rigid structure of the bicarbazole backbone contributes to the formation of stable, amorphous films, which is crucial for device longevity and performance.
| Parameter | Value/Observation | Significance in Organic Electronics |
| Solubility | Modifiable through derivatization of diol groups. | Enables solution-based processing for low-cost, large-area device fabrication. ub.edu |
| Thermal Stability | High, characteristic of carbazole-based materials. researchgate.net | Ensures device stability and operational lifetime under thermal stress. |
| Film Morphology | Tends to form stable amorphous films. | Reduces grain boundaries, leading to more uniform charge transport. |
| Synthetic Accessibility | Readily modified via standard coupling reactions. beilstein-journals.org | Allows for tailored molecular design to optimize electronic properties. |
Role in Optoelectronic Devices: Fundamental Research Directions and Contributions as Active Components
In the realm of optoelectronics, this compound derivatives are primarily investigated for their role as hole-transporting materials (HTMs) and as hosts for phosphorescent emitters in OLEDs. sigmaaldrich.commdpi.com The high triplet energy of the carbazole unit is a critical feature, preventing the back-transfer of energy from the phosphorescent guest to the host, thereby enhancing device efficiency. mdpi.com
Fundamental research focuses on tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification of the bicarbazole core. mdpi.com Attaching electron-withdrawing or electron-donating groups to the carbazole rings or the diol positions can modulate the bandgap and charge injection properties. mdpi.com As active components, these materials contribute to efficient charge transport and luminescence. For instance, derivatives have been used as emitters themselves, often exhibiting deep-blue fluorescence, a color that remains a challenge for stable and efficient OLEDs. ub.edumdpi.com
| Device Application | Role of Bicarbazole Diol Derivative | Key Property | Performance Impact |
| OLEDs | Host Material | High Triplet Energy (>3.0 eV) mdpi.com | Prevents exciton (B1674681) quenching, leading to high quantum efficiency in phosphorescent devices. mdpi.com |
| OLEDs | Hole Transport Layer | High Hole Mobility (>10⁻⁴ cm²/V·s) mdpi.com | Facilitates efficient injection and transport of positive charge carriers to the emissive layer. researchgate.netresearchgate.net |
| OLEDs | Blue Emitter | Intrinsic Fluorescence | Contributes to the development of deep-blue emitting devices with good color purity. ub.edumdpi.com |
| Solar Cells | Hole Transport Material | Favorable HOMO Level | Promotes efficient extraction of holes from the photoactive layer. researchgate.net |
Application as a Core Unit in Fluorescent Probes and Chemical Sensors: Design Principles and Signal Transduction Mechanisms
The inherent fluorescence of the carbazole scaffold makes this compound an excellent platform for designing fluorescent probes and chemical sensors. nih.gov The design principle often involves coupling the bicarbazole diol, as the fluorophore, to a specific recognition unit (receptor) for an analyte of interest. The hydroxyl groups serve as convenient handles for attaching these receptors.
Signal transduction typically occurs through mechanisms such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or intramolecular charge transfer (ICT). Upon binding of the analyte to the receptor, a conformational or electronic change is induced in the molecule, which modulates the fluorescence of the bicarbazole core. This can manifest as a "turn-on" or "turn-off" of fluorescence, or a shift in the emission wavelength, providing a detectable signal. For example, the chelation of a metal ion by a receptor linked to the bicarbazole unit can quench its fluorescence through PET.
| Sensor Type | Design Principle | Transduction Mechanism | Analyte Example |
| Ion Sensor | Bicarbazole fluorophore linked to a crown ether or aza-macrocycle. | Photoinduced Electron Transfer (PET) | Metal Cations (e.g., Cu²⁺, Fe³⁺) |
| Anion Sensor | Bicarbazole fluorophore functionalized with hydrogen-bond donors (e.g., ureas, amides). | Intramolecular Charge Transfer (ICT) / H-Bonding | Anions (e.g., F⁻, AcO⁻) |
| pH Probe | Bicarbazole fluorophore with an attached acidic or basic moiety. researchgate.net | pH-dependent protonation/deprotonation affecting the electronic state. researchgate.net | H⁺ / OH⁻ |
Contribution to Organic Catalysis and Redox-Active Systems: Investigative Frameworks
The electron-rich nature of the carbazole nucleus allows derivatives of this compound to participate in redox processes, making them candidates for applications in organic catalysis, particularly as photoredox catalysts. rsc.org The investigative framework for this application involves studying the electrochemical properties of the molecule, such as its oxidation and reduction potentials, to determine its ability to mediate electron transfer reactions.
Upon photoexcitation, the bicarbazole unit can be promoted to an excited state with enhanced oxidizing or reducing power. This excited state can then engage in single-electron transfer (SET) with a substrate, initiating a catalytic cycle. The diol functionality can be used to anchor the bicarbazole catalyst to a solid support, creating a heterogeneous catalyst that is easily separable and reusable. rsc.org Research in this area explores the catalytic efficiency of these systems in various organic transformations, such as C-H functionalization, polymerization, and oxidation reactions. rsc.orgnih.gov
| Catalytic Application | Role of Bicarbazole Derivative | Mechanism | Example Reaction |
| Photoredox Catalysis | Photosensitizer | Single-Electron Transfer (SET) | Atom Transfer Radical Polymerization (ATRP) |
| Oxidation Catalysis | Catalyst | Mediated Electron Transfer | Sulfide Oxidation rsc.org |
| Electrocatalysis | Redox Mediator | Electron Shuttling | Anodic Oxidation Processes |
Emerging Applications in Supramolecular Chemistry and Self-Assembly Research
The directional hydrogen-bonding capabilities of the two hydroxyl groups, combined with the potential for π-π stacking interactions between the carbazole planes, make this compound a compelling building block for supramolecular chemistry and self-assembly. nih.govnsf.gov These non-covalent interactions can be programmed to guide the spontaneous organization of molecules into well-defined, higher-order structures. rsc.orgarxiv.org
Research in this area focuses on designing and synthesizing derivatives where the geometry and nature of the substituents direct the assembly process. nsf.gov This can lead to the formation of discrete structures like macrocycles and cages or extended networks such as gels and liquid crystals. nsf.govarxiv.org The resulting supramolecular architectures can exhibit novel properties and functions, such as guest encapsulation, which could be used for creating nanoscale reaction vessels or controlled release systems. nih.gov The dynamic and reversible nature of these non-covalent assemblies allows for the creation of responsive materials that can adapt to external stimuli. nsf.gov
| Supramolecular Structure | Driving Interactions | Potential Application |
| Macrocycles/Cages | Hydrogen Bonding, π-π Stacking | Host-Guest Chemistry, Molecular Recognition nih.govnsf.gov |
| Organogels | Hydrogen Bonding, van der Waals Forces | Stimuli-Responsive Materials |
| Liquid Crystals | π-π Stacking, Anisotropic Molecular Shape | Display Technologies |
| Coordination Polymers | Metal-Ligand Coordination (via derivatized diols) | Porous Materials, Catalysis researchgate.net |
Molecular Design Principles for Modulating Interactions within Biological Systems (from a chemical perspective)
From a purely chemical perspective, the this compound scaffold can be systematically modified to modulate its interactions with biological macromolecules. The design principles focus on altering the molecule's physicochemical properties, such as hydrophobicity, hydrogen bonding potential, and electrostatic profile, to enhance its affinity and selectivity for specific biological targets like DNA or proteins. nih.govresearchgate.net
The flat, aromatic surface of the bicarbazole unit is suitable for intercalating between the base pairs of DNA. nih.gov The dimensions and electronic character of this intercalating core can be fine-tuned. The diol groups provide sites for attaching side chains that can interact with the grooves of the DNA helix. For protein interactions, the bicarbazole structure can serve as a rigid scaffold to present specific functional groups (pharmacophores) in a defined spatial orientation to fit into a protein's binding pocket. Modifications can include adding charged groups to engage in salt bridges or hydrogen-bond donors/acceptors to interact with polar residues. researchgate.net
| Target | Design Principle | Chemical Modification | Desired Interaction |
| DNA | Intercalation and Groove Binding | Planar aromatic core, flexible side chains attached at diol positions. | π-stacking with base pairs, H-bonding/electrostatic interactions in grooves. nih.gov |
| Proteins | Shape Complementarity, Pharmacophore Presentation | Rigid scaffold with spatially defined functional groups. | Hydrophobic interactions, hydrogen bonding, salt bridges within binding pockets. |
| Cell Membranes | Amphiphilicity | Introduction of both lipophilic (e.g., alkyl chains) and hydrophilic (e.g., PEG) moieties. | Insertion into the lipid bilayer. |
Advanced Characterization Techniques and Methodologies for 4,4 Bi 9h Carbazole 3,3 Diol Research
High-Resolution Spectroscopic Methods: NMR, IR, and Raman for Detailed Structural Elucidation and Vibrational Analysis
High-resolution spectroscopic techniques are fundamental in confirming the intricate molecular structure of [4,4'-Bi-9H-carbazole]-3,3'-diol.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of each atom within the molecule. In the ¹H NMR spectrum of carbazole (B46965) derivatives, distinct signals are expected for the aromatic protons on the carbazole rings and the hydroxyl protons. The chemical shifts and coupling constants of these protons provide definitive information about their connectivity and spatial arrangement. For instance, the protons on the carbazole skeleton typically appear in the aromatic region of the spectrum. The presence of the hydroxyl groups at the 3 and 3' positions would be confirmed by a characteristic signal, the position of which can be sensitive to the solvent and concentration.
| Spectroscopic Data for Carbazole Derivatives | |
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals in the aromatic region for carbazole protons, a distinct signal for the hydroxyl (-OH) protons. |
| ¹³C NMR | Resonances corresponding to the different carbon environments in the biphenyl (B1667301) and carbazole moieties. |
| IR Spectroscopy | Broad O-H stretch (3200-3600 cm⁻¹), N-H stretch, aromatic C-H and C=C stretches. |
| Raman Spectroscopy | Complementary vibrational modes, particularly for the carbazole backbone. |
High-Resolution Mass Spectrometry for Molecular Identification and Purity Assessment in Complex Systems
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification and purity assessment of this compound. This technique provides an extremely accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. For this compound (C₂₄H₁₆N₂O₂), the expected exact mass would be a key identifier. Any significant deviation from this value would indicate the presence of impurities or a different molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum can offer additional structural information, as specific bonds within the molecule break in a predictable manner.
Electroanalytical Techniques: Cyclic Voltammetry for Redox Potential Determination and Reaction Pathway Investigations
Cyclic Voltammetry (CV) is a crucial electroanalytical technique for investigating the redox properties of this compound. By measuring the current response of the molecule to a varying applied potential, CV can determine its oxidation and reduction potentials. This information is vital for understanding its potential use in electronic devices, such as organic light-emitting diodes (OLEDs) or solar cells, where the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical parameters. The shape of the cyclic voltammogram can also reveal the reversibility of the redox processes and provide insights into the stability of the resulting radical ions. For many carbazole derivatives, reversible or quasi-reversible oxidation waves are observed, which are associated with the electron-donating nature of the carbazole moiety. rsc.org
| Cyclic Voltammetry Data for Carbazole Derivatives | |
| Parameter | Significance for this compound |
| Oxidation Potential (E_ox) | Relates to the HOMO energy level and the ease of electron removal. |
| Reduction Potential (E_red) | Relates to the LUMO energy level and the ease of electron acceptance. |
| Reversibility | Indicates the stability of the oxidized/reduced species. |
Time-Resolved Spectroscopy for Excited State Dynamics and Kinetic Analysis
To understand the photophysical properties of this compound, time-resolved spectroscopic techniques are employed. These methods, such as time-resolved fluorescence or transient absorption spectroscopy, can probe the dynamics of the molecule's excited states on timescales ranging from femtoseconds to milliseconds. This allows for the determination of key parameters like the fluorescence lifetime and the rates of various photophysical processes, including internal conversion, intersystem crossing, and energy transfer. Such studies are essential for evaluating the compound's suitability for applications in areas like organic electronics and photonics, where the efficiency and lifetime of excited states are paramount.
Future Directions, Emerging Challenges, and Prospective Research Paradigms for 4,4 Bi 9h Carbazole 3,3 Diol
Untapped Research Frontiers in Advanced Materials and Device Architectures
The inherent characteristics of [4,4'-Bi-9H-carbazole]-3,3'-diol, such as its high triplet energy and potential for forming stable amorphous films, make it a compelling candidate for a variety of advanced electronic and photonic applications. beilstein-journals.orgmdpi.com While its use as a host material in Organic Light Emitting Diodes (OLEDs) has been explored, significant untapped potential remains in other device architectures. beilstein-journals.orgresearchgate.net
Future research should focus on its application in:
Thermally Activated Delayed Fluorescence (TADF) Emitters: The rigid bi-carbazole core could serve as an excellent platform for designing novel TADF emitters, which are crucial for achieving high efficiency in next-generation OLEDs.
Organic Photovoltaics (OPVs): Investigating its role as a donor or acceptor material in OPV cells could lead to the development of more efficient and stable solar energy conversion technologies. researchgate.net
Perovskite Solar Cells (PSCs): Its potential as a hole-transporting layer (HTL) in PSCs is a promising avenue, potentially offering improved stability and performance compared to existing materials.
Organic Field-Effect Transistors (OFETs): The charge transport properties of this compound derivatives could be harnessed for creating high-performance OFETs for applications in flexible electronics and sensors.
Furthermore, the exploration of novel device architectures that can fully exploit the unique properties of this compound is a critical research direction. This includes the design of multi-layer devices with optimized interfaces and the integration of this compound into unconventional device geometries.
Methodological Advancements in Synthesis and Characterization for Complex Bi-carbazole Systems
The synthesis of complex bi-carbazole systems like this compound often presents challenges in terms of yield, purity, and scalability. researchgate.net Future research must focus on developing more efficient and versatile synthetic methodologies.
Key areas for advancement include:
Novel Coupling Reactions: Exploring new transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Hay couplings, could provide more direct and efficient routes to bi-carbazole skeletons. researchgate.net Iron-catalyzed oxidative coupling has also shown promise for improving yields in certain bi-carbazole syntheses. nih.gov
C-H Activation Strategies: Direct C-H activation/functionalization of the carbazole (B46965) core offers a more atom-economical and environmentally friendly approach compared to traditional methods that require pre-functionalized starting materials.
Flow Chemistry: The implementation of continuous flow synthesis can offer better control over reaction parameters, leading to improved yields, higher purity, and enhanced safety for large-scale production.
In parallel, advancements in characterization techniques are crucial for understanding the structure-property relationships in these complex molecules. Techniques such as single-crystal X-ray analysis are invaluable for determining the precise three-dimensional structure and intermolecular interactions. nih.gov Advanced spectroscopic and microscopic methods, including time-resolved spectroscopy and scanning probe microscopy, will be instrumental in probing the photophysical and electronic processes at the molecular level. nih.gov
Interdisciplinary Research Opportunities: Bridging Organic Chemistry, Theoretical Physics, and Materials Engineering
The full potential of this compound can only be realized through a synergistic approach that integrates expertise from multiple disciplines.
Organic Chemistry: Chemists will continue to play a pivotal role in designing and synthesizing novel derivatives with tailored electronic and optical properties. This includes the strategic introduction of various functional groups to fine-tune the energy levels, charge transport characteristics, and solid-state packing of the molecules. researchgate.net
Theoretical Physics: Computational chemists and physicists can provide deep insights into the electronic structure, excited-state dynamics, and charge transport mechanisms of these materials through quantum chemical calculations and molecular dynamics simulations. nih.gov This theoretical understanding can guide the rational design of new and improved materials.
Materials Engineering: Materials scientists and engineers are essential for fabricating and characterizing advanced electronic devices. Their expertise in device physics, materials processing, and device architecture will be crucial for translating the promising properties of this compound derivatives into high-performance applications.
Collaborative efforts among these fields will accelerate the discovery-to-application pipeline, enabling the rapid development of next-generation organic electronic devices.
Sustainable and Scalable Production Methodologies for High-Purity "this compound"
For any material to have a significant technological impact, its production must be both sustainable and scalable. The development of environmentally benign and cost-effective synthetic routes for this compound is a critical future direction.
Key considerations for sustainable production include:
Green Solvents: Replacing hazardous organic solvents with greener alternatives.
Catalyst Efficiency: Developing highly efficient and recyclable catalysts to minimize waste and cost.
Atom Economy: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product.
Purification Techniques: Innovating purification methods, such as supercritical fluid chromatography or zone refining, to achieve the high purity required for electronic applications while minimizing solvent consumption.
One-step synthesis methods, where possible, can significantly reduce the complexity and environmental footprint of the production process. patsnap.com
Theoretical and Computational Outlook: Predictive Modeling and Machine Learning Applications in Molecular Design
The integration of predictive modeling and machine learning (ML) is set to revolutionize the field of molecular design. youtube.com These computational tools can significantly accelerate the discovery of new materials with desired properties.
Future applications in the context of this compound include:
Quantitative Structure-Activity Relationship (QSAR): ML models, such as support vector machines (SVM), can be trained to predict the properties of new bi-carbazole derivatives based on their molecular structure. nih.gov This allows for the virtual screening of large libraries of compounds to identify promising candidates for synthesis and experimental validation. nih.govyoutube.com
Generative Models: Generative artificial intelligence (AI) can be employed to design entirely new molecular structures with optimized properties. youtube.com These models can learn the underlying chemical rules and relationships from existing data to propose novel bi-carbazole derivatives that may not be intuitively obvious to human chemists.
Predictive Synthesis Planning: AI-powered retrosynthesis tools can help chemists devise the most efficient and practical synthetic routes for target molecules, saving time and resources in the laboratory. youtube.com
By leveraging the power of predictive modeling and machine learning, researchers can navigate the vast chemical space of bi-carbazole derivatives more effectively, leading to the faster development of materials with superior performance for a wide range of applications.
Q & A
Q. What are the established synthesis routes for [4,4'-Bi-9H-carbazole]-3,3'-diol, and how do reaction parameters influence yield?
The compound is synthesized via a one-step Ullmann-type coupling reaction. Key steps include:
- Reacting carbazole (1 mmol) with 1,4-diiodobenzene (1 mmol) in DMPU solvent.
- Using catalytic CuCl₂·2H₂O (1 mmol), Ag₂CO₃ (1.2 mmol), and 18-crown-6 ether (0.03 mmol) under air at 140°C for 48 hours .
- Purification via column chromatography (petroleum ether:DCM, 10:1 v/v) yields 181 mg (≈55% yield). Yield optimization hinges on catalyst ratios, reaction time, and solvent choice. Excess base (e.g., potassium tert-butoxide) ensures deprotonation of carbazole for efficient coupling .
Q. Which spectroscopic methods are most reliable for structural confirmation of this compound?
- ¹H/¹³C NMR : Assign aromatic protons and carbazole/diol functional groups.
- X-ray crystallography : Resolve steric hindrance and dihedral angles between carbazole units (e.g., analogous carbazole derivatives show planar biphenyl cores with deviations <10°) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (expected [M+H]⁺ ≈ 463.1 g/mol).
Q. What purification strategies mitigate byproducts in this compound synthesis?
- Column chromatography : Use silica gel with low-polarity eluents (e.g., petroleum ether:DCM) to separate unreacted carbazole and halogenated intermediates .
- Recrystallization : Ethanol or methanol effectively remove residual salts and catalysts.
Advanced Research Questions
Q. How do structural modifications at the 3,3'-diol positions alter photophysical properties?
- Substituting hydroxyl groups with electron-withdrawing/donating moieties (e.g., methyl, bromo) modulates fluorescence. For example:
- Ligand L1 (pyridin-2-ylimino) exhibits blue fluorescence in solution, while L2 (pyridin-3-ylimino) shows orange solid-state emission due to π-stacking differences .
- Methodological approach : Compare absorption/emission spectra (λmax shifts), quantum yields (integrating sphere), and time-resolved fluorescence to assess excited-state dynamics.
Q. How can contradictory data on thermal stability or fluorescence efficiency be resolved?
- Thermogravimetric analysis (TGA) : Evaluate decomposition temperatures under inert atmospheres (typical range: 250–300°C for carbazole derivatives).
- Batch-to-batch variability : Trace impurities (e.g., residual Cu/Ag catalysts) via ICP-MS, which may quench fluorescence .
- Crystallinity effects : Compare amorphous vs. crystalline samples using XRD; enhanced crystallinity often improves thermal stability but may reduce solubility .
Q. What catalytic systems improve coupling efficiency in large-scale synthesis?
- Pd-based systems : For sterically hindered derivatives, Pd(dppf)Cl₂ with KOAc in dioxane (130°C, 12 h) achieves 75% yields in analogous carbazole-boronate syntheses .
- Copper alternatives : CuI/1,10-phenanthroline reduces costs but may require longer reaction times (72+ hours) .
Q. How do solvent polarity and substituents influence aggregation-induced emission (AIE)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
